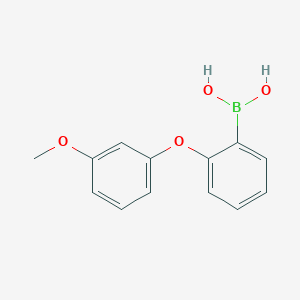

(2-(3-Methoxyphenoxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(3-Methoxyphenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxyphenoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methoxyphenoxy)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2-bromophenylboronic acid.

Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction, where 3-methoxyphenol is coupled with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxyphenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2-(3-Methoxyphenoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly as an inhibitor of enzymes such as serine proteases and kinases.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenoxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. In the case of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.

3-Methoxyphenylboronic Acid: Similar to (2-(3-Methoxyphenoxy)phenyl)boronic acid but lacks the additional phenoxy group.

4-Methoxyphenylboronic Acid: Another similar compound with the methoxy group in the para position.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a phenoxy group on the phenyl ring. This structural feature enhances its reactivity and allows for more diverse applications in organic synthesis and scientific research.

Biological Activity

(2-(3-Methoxyphenoxy)phenyl)boronic acid is a compound that falls within the category of boronic acids, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Boronic Acids

Boronic acids have gained significant attention in medicinal chemistry due to their ability to form reversible covalent bonds with diols and their role as building blocks in drug design. They are particularly noted for their interactions with biomolecules, such as enzymes and receptors, making them useful in various therapeutic contexts.

Biological Activities

-

Antioxidant Activity :

Recent studies have demonstrated that this compound exhibits potent antioxidant properties. In vitro assays showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells. -

Anticancer Properties :

Research indicates that this compound has a cytotoxic effect on cancer cell lines. For instance, it was found to have an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent . The mechanism involves the induction of apoptosis and inhibition of cell proliferation. -

Antibacterial Activity :

The compound also showed promising antibacterial effects against various strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 6.50 mg/mL, indicating its potential as a therapeutic agent against bacterial infections . -

Enzyme Inhibition :

This compound has been evaluated for its enzyme inhibitory activities. It demonstrated moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL), high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL), and effective antiurease activity (IC50: 1.10 µg/mL). These properties suggest its potential in treating conditions related to enzyme dysregulation .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Biomolecules : The boronic acid moiety allows for reversible binding with diol-containing compounds, facilitating interactions with proteins and nucleic acids.

- Cellular Uptake : The methoxyphenyl group enhances lipophilicity, promoting cellular uptake and bioavailability.

- Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

A case study highlighted the synthesis and evaluation of this compound in a cream formulation designed for topical application. The formulation exhibited excellent microbiological compatibility and demonstrated antioxidant and antibacterial properties, making it suitable for dermatological use .

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result | IC50 Value |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | Significant activity | 0.14 ± 0.01 µg/mL |

| Anticancer | MCF-7 Cell Line | Cytotoxic effect | 18.76 ± 0.62 µg/mL |

| Antibacterial | E. coli | Effective | 6.50 mg/mL |

| Acetylcholinesterase | Enzyme Inhibition Assay | Moderate inhibition | 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | Enzyme Inhibition Assay | High inhibition | 3.12 ± 0.04 µg/mL |

| Antiurease | Enzyme Inhibition Assay | Effective | 1.10 ± 0.06 µg/mL |

Properties

Molecular Formula |

C13H13BO4 |

|---|---|

Molecular Weight |

244.05 g/mol |

IUPAC Name |

[2-(3-methoxyphenoxy)phenyl]boronic acid |

InChI |

InChI=1S/C13H13BO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9,15-16H,1H3 |

InChI Key |

JYXRGXXJCXJJAA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=CC(=C2)OC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.